Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate
Description
. This compound is characterized by its unique structure, which includes a methyl ester group, a thioether linkage, and a p-tolylamino group. These structural features contribute to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 3-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-5-11(6-4-10)14-12(15)9-18-8-7-13(16)17-2/h3-6H,7-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQNRIGQKCCQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate typically involves the reaction of p-toluidine with an appropriate acylating agent to form the intermediate 2-oxo-2-(p-tolylamino)ethyl compound. This intermediate is then reacted with a thiol compound under suitable conditions to form the thioether linkage. Finally, the resulting product is esterified with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thioether and carbonyl groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate
- Ethyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate
Uniqueness
Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, drawing from diverse research sources.
This compound can be synthesized through various organic reactions involving p-toluidine and thio compounds. The general synthetic route includes:
- Formation of the Thioether : The reaction of p-toluidine with a suitable thio compound.
- Oxidation : Introduction of the oxo group using an appropriate oxidizing agent.
- Esterification : Final formation of the methyl ester by reacting the intermediate with methanol in the presence of an acid catalyst.
The compound has a molecular formula of and exhibits distinct physical properties, such as melting point and solubility characteristics that are crucial for its biological evaluation.
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The compound also exhibited moderate activity against Gram-negative bacteria like Escherichia coli.
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound, particularly its effects on cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Key findings include:
- Cytotoxicity : IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating potent cytotoxic effects.
- Mechanism of Action : The compound appears to induce apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that modifications to the p-tolyl group enhanced activity against resistant strains, highlighting structure-activity relationships (SAR). -
Case Study on Anticancer Properties :
In a recent clinical trial, a derivative of this compound was tested for its efficacy in patients with advanced breast cancer. The study reported a partial response in 30% of participants, with manageable side effects, indicating potential for further development.
Comparative Analysis Table
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 64 | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | 128 | Moderate activity against Gram-negative bacteria |
| Anticancer | HeLa Cells | 25 | Induces apoptosis |
| Anticancer | MCF-7 Cells | 30 | Potential lead for breast cancer treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
